molecular formula C13H19NO2S B6637302 [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone

[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone

Cat. No.: B6637302
M. Wt: 253.36 g/mol
InChI Key: FTXUHHJGGHXQBR-UHFFFAOYSA-N
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Description

[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone is a synthetic organic compound that features a pyrrolidine ring and a thiophene ring

Properties

IUPAC Name

[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-9-7-17-8-10(9)12(15)14-6-4-5-11(14)13(2,3)16/h7-8,11,16H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXUHHJGGHXQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C(=O)N2CCCC2C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the Hydroxypropan-2-yl Group: This step involves the addition of a hydroxypropan-2-yl group to the pyrrolidine ring, which can be achieved through nucleophilic substitution reactions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate thiophene derivatives.

    Final Assembly: The final step involves the formation of the methanone linkage between the pyrrolidine and thiophene rings.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxypropan-2-yl group, to introduce different functional groups.

    Coupling Reactions: The thiophene ring can participate in various coupling reactions, such as Suzuki or Heck couplings, to form more complex structures.

Scientific Research Applications

[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to [2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone include:

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidin-2-one, which are widely used in medicinal chemistry.

    Thiophene Derivatives: Compounds containing a thiophene ring, such as 2-acetylthiophene, known for their electronic properties.

    Methanone Derivatives: Compounds with a methanone group, such as benzophenone, used in various chemical applications.

The uniqueness of this compound lies in its combination of these structural motifs, which imparts distinct chemical and biological properties.

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